molecular formula C8H11NO B1593769 2,4,6-Trimethylpyridine 1-oxide CAS No. 3376-50-9

2,4,6-Trimethylpyridine 1-oxide

Cat. No.: B1593769
CAS No.: 3376-50-9
M. Wt: 137.18 g/mol
InChI Key: QBNLGSOBSNKMBN-UHFFFAOYSA-N
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Description

2,4,6-Trimethylpyridine 1-oxide, also known as 2,4,6-trimethylpyridine-N-oxide, is an organic compound that belongs to the class of heterocycles, specifically heteroaromatics. It consists of a pyridine ring substituted with three methyl groups and an oxygen atom attached to the nitrogen atom in the ring. This compound is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethylpyridine 1-oxide can be synthesized through several methods. One common method involves the oxidation of 2,4,6-trimethylpyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, and the product is isolated through standard purification techniques such as distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylpyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and peracids are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine-2,4,6-tricarboxylic acid.

    Reduction: 2,4,6-Trimethylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trimethylpyridine 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6-trimethylpyridine 1-oxide exerts its effects involves its ability to act as an oxidizing agent. The oxygen atom attached to the nitrogen in the pyridine ring can participate in electron transfer reactions, facilitating the oxidation of other molecules. This property makes it useful in various oxidative processes and as a catalyst in organic reactions .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine (Lutidine): Similar in structure but with only two methyl groups.

    2,3,5-Trimethylpyridine: Another isomer with different methyl group positions.

    2,4,6-Trimethylpyridine: The parent compound without the oxygen atom.

Uniqueness

2,4,6-Trimethylpyridine 1-oxide is unique due to the presence of the oxygen atom attached to the nitrogen in the pyridine ring. This structural feature imparts distinct chemical properties, such as enhanced oxidizing ability and reactivity in nucleophilic substitution reactions, making it valuable in various applications .

Properties

IUPAC Name

2,4,6-trimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNLGSOBSNKMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C(=C1)C)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3376-50-9
Record name Pyridine, 2,4,6-trimethyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3376-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-trimethylpyridine 1-oxide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 500 mL round bottom flask equipped with a magnetic stirrer and thermometer were added 36.7 g (164 mmol) of 77% 3-chloroperbenzoic acid (Aldrich) and 200 mL of methylene chloride. This slurry was cooled to 5° C. and a solution of 16.6 g (137 mmol) of collidine (Aldrich) in 50 mL of methylene chloride was added over 30 min while maintaining the temperature at 5-10° C. The mixture was then allowed to warm to room temperature over 1 hr and then stirred overnight. The crude reaction mixture was transferred slowly to a beaker containing 200 g of basic alumina, which resulted in a slight warming of the mixture. The mixture was stirred and filtered and the alumina was mixed with 300 mL of 2:1 CHCl3:CH3OH. The solvent was removed on a rotary evaporator at room temperature. The alumina was washed with ether and the solvent was removed to yield 24.7 g of a clear liquid, which solidified to give a white, waxy solid. This yield was slightly high due to the presence of some salt. TLC (silica gel developed with methanol) showed a single major spot (Rf=0.45) along with a minor spot (Rf=0.55). The major spot was the desired N-oxide. 1H NMR (CDCl3, 300 MHz) δ (ppm): 6.96 (s), 2.51 9 (s) and 2.28 (s). The minor spot corresponded to the starting collidine. 1H NMR (CDCl3, 300 MHz) δ (ppm): 6.78 (s), 2.48 (s) and 2.26 (s).
[Compound]
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N-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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